molecular formula C24H28O10 B13386811 Agrimonolide 6-O-beta-D-glucoside

Agrimonolide 6-O-beta-D-glucoside

Cat. No.: B13386811
M. Wt: 476.5 g/mol
InChI Key: GTNBYGORCDLAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Agrimonolide 6-O-beta-D-glucoside is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from Agrimonia pilosa using solvents such as ethyl acetate .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from its natural plant source .

Chemical Reactions Analysis

Types of Reactions: Agrimonolide 6-O-beta-D-glucoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. detailed studies on the specific reactions of this compound are limited.

Common Reagents and Conditions: The common reagents and conditions for reactions involving this compound are not well-documented. Further research is needed to elucidate the specific reagents and conditions that facilitate these reactions.

Major Products Formed: The major products formed from the reactions of this compound are not extensively studied. More research is required to identify the products resulting from its chemical transformations.

Mechanism of Action

Agrimonolide 6-O-beta-D-glucoside exerts its effects primarily through its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Agrimonolide 6-O-beta-D-glucoside can be compared with other similar isocoumarin compounds:

This compound is unique due to its specific glucoside structure, which may contribute to its distinct biological activities.

Properties

IUPAC Name

8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O10/c1-31-14-5-2-12(3-6-14)4-7-15-8-13-9-16(10-17(26)19(13)23(30)32-15)33-24-22(29)21(28)20(27)18(11-25)34-24/h2-3,5-6,9-10,15,18,20-22,24-29H,4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNBYGORCDLAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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